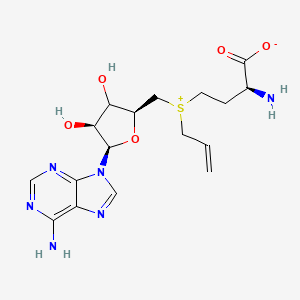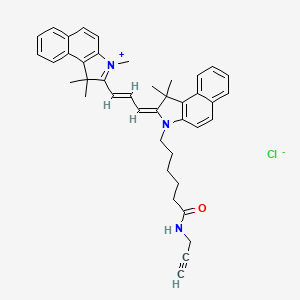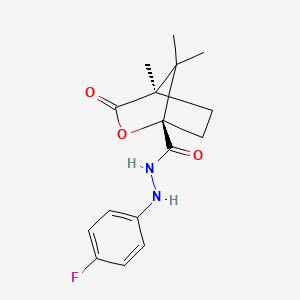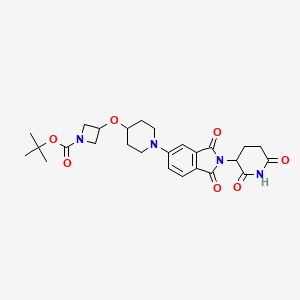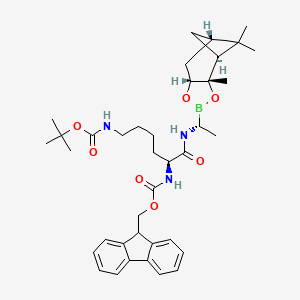
c-Myc inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 14 is a compound that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The c-Myc protein plays a crucial role in regulating cell growth, differentiation, metabolism, and apoptosis. By inhibiting c-Myc, this compound has shown potential in triggering rapid tumor regression with minimal side effects .
Preparation Methods
The preparation of c-Myc inhibitor 14 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of the compound through a series of chemical reactions, including the formation of intermediate compounds and their subsequent transformation into the final product . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
c-Myc inhibitor 14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of c-Myc in various cellular processes . In biology, it is employed to investigate the effects of c-Myc inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia and breast cancer . Additionally, it has applications in the development of new drugs and therapies targeting c-Myc .
Mechanism of Action
The mechanism of action of c-Myc inhibitor 14 involves the direct inhibition of the c-Myc protein. c-Myc must heterodimerize with Max to become transcriptionally active. This compound disrupts this process by binding to the c-Myc/Max interface, preventing the formation of the c-Myc/Max complex . This inhibition leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the c-Myc/Max complex and downstream signaling pathways regulated by c-Myc .
Comparison with Similar Compounds
c-Myc inhibitor 14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the c-Myc protein . Similar compounds include other c-Myc inhibitors such as Omomyc, a MYC dominant-negative gene product, and small-molecule MYC inhibitors that disrupt MYC/MAX heterodimerization . These compounds share the common goal of targeting the c-Myc protein but may differ in their specific mechanisms of action and efficacy .
Properties
Molecular Formula |
C38H52BN3O7 |
|---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
InChI Key |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


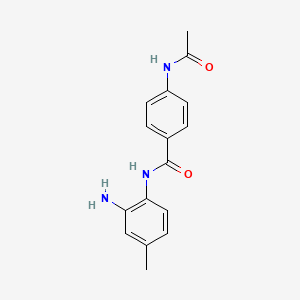

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
